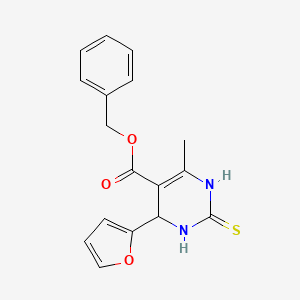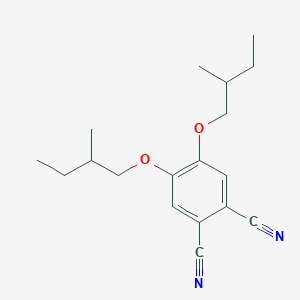![molecular formula C20H30Sn B12524049 Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane CAS No. 820250-84-8](/img/structure/B12524049.png)
Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane is a chemical compound that belongs to the organotin family Organotin compounds are characterized by the presence of tin atoms bonded to organic groups This particular compound features a phenylethynyl group attached to a nonenyl chain, which is further bonded to a trimethylstannane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane typically involves the reaction of a phenylethynyl derivative with a nonenyl chain, followed by the introduction of a trimethylstannane group. One common method involves the use of a Sonogashira coupling reaction, where a phenylethynyl halide reacts with a nonenyl stannane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as column chromatography or recrystallization, are employed to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives, such as stannic oxides.
Reduction: Reduced forms, such as stannanes with fewer organic groups.
Substitution: Substituted organotin compounds with different functional groups.
科学的研究の応用
Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane involves its interaction with molecular targets through its organotin moiety. The tin atom can form bonds with various substrates, facilitating catalytic processes or acting as a ligand in coordination chemistry. The phenylethynyl group contributes to the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions.
類似化合物との比較
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar structure with silicon instead of tin.
Phenylethynyl(trimethyl)germane: Germanium analog of the compound.
Trimethyl(2-phenylethynyl)stannane: A closely related organotin compound with slight structural variations.
Uniqueness
Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane is unique due to its specific combination of a phenylethynyl group with a nonenyl chain and a trimethylstannane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
820250-84-8 |
|---|---|
分子式 |
C20H30Sn |
分子量 |
389.2 g/mol |
IUPAC名 |
trimethyl-[6-(2-phenylethynyl)non-4-en-5-yl]stannane |
InChI |
InChI=1S/C17H21.3CH3.Sn/c1-3-5-7-11-16(10-4-2)14-15-17-12-8-6-9-13-17;;;;/h6-9,12-13,16H,3-5,10H2,1-2H3;3*1H3; |
InChIキー |
JLCMIIAAJPIDSO-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(C(CCC)C#CC1=CC=CC=C1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)

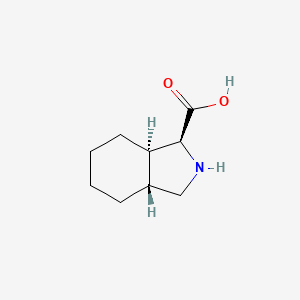



![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)
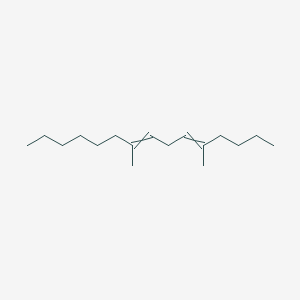
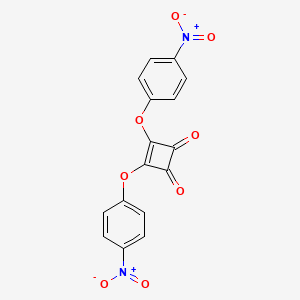
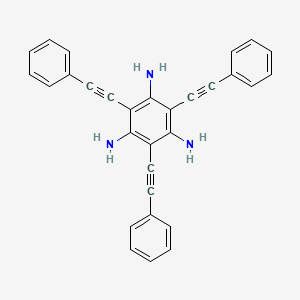
![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
![Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12524030.png)
